molecular formula C15H25NO4 B6249941 1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid CAS No. 1824335-83-2

1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid

Cat. No.: B6249941
CAS No.: 1824335-83-2
M. Wt: 283.4
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Description

1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups. The Boc group is widely used due to its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid typically involves the reaction of decahydroquinoline-6-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often involves continuous flow processes to enhance efficiency and scalability. The use of flow microreactor systems allows for better control over reaction conditions and improved yields .

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The removal process involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated, resulting in the release of the free amine .

Properties

CAS No.

1824335-83-2

Molecular Formula

C15H25NO4

Molecular Weight

283.4

Purity

95

Origin of Product

United States

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